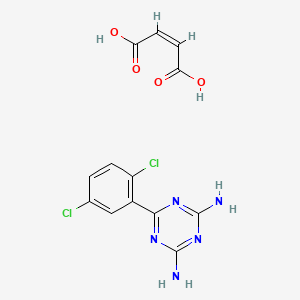

Irsogladine maleate

Descripción

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVTVAIERNDEQ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57381-26-7 (Parent) | |

| Record name | Irsogladine maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040234 | |

| Record name | Irsogladine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84504-69-8 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2,5-dichlorophenyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84504-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irsogladine maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084504698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irsogladine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRSOGLADINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GVU60EPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Gastroprotective Mechanisms of Irsogladine Maleate in the Gastric Mucosa

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Irsogladine maleate is a well-established gastroprotective agent utilized in the management of gastric ulcers and gastritis. Its efficacy stems from a multifaceted mechanism of action that enhances the defensive properties of the gastric mucosa, rather than suppressing gastric acid secretion. This technical guide provides a comprehensive overview of the core molecular and cellular mechanisms through which this compound exerts its therapeutic effects, with a focus on its impact on intracellular signaling, intercellular communication, and inflammatory processes. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique cytoprotective compound.

Core Mechanisms of Action

This compound's gastroprotective effects are primarily attributed to three interconnected mechanisms: the potentiation of intracellular cyclic AMP (cAMP) signaling, the enhancement of gap junctional intercellular communication (GJIC), and the suppression of inflammatory responses.

Potentiation of Intracellular Cyclic AMP (cAMP) Signaling

A cornerstone of this compound's action is its ability to increase intracellular cAMP levels within gastric mucosal cells.[1] This is achieved through the non-selective inhibition of phosphodiesterase (PDE) isozymes, with a notable inhibitory effect on PDE4.[2][3] By inhibiting the enzymatic degradation of cAMP, irsogladine leads to its accumulation, which in turn activates downstream signaling pathways, including Protein Kinase A (PKA). This elevation in cAMP is linked to a cascade of protective effects, including the modulation of inflammatory responses and the enhancement of mucosal blood flow.[4][5]

Enhancement of Gap Junctional Intercellular Communication (GJIC)

This compound is a potent facilitator of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular responses in the gastric mucosa.[6][7] Gap junctions are intercellular channels formed by connexin proteins that allow the direct passage of small molecules and ions between adjacent cells.[8] Irsogladine has been shown to increase the expression of connexins, such as Cx32 and Cx26, thereby strengthening the integrity of the mucosal barrier and promoting the coordinated healing of damaged tissue.[8][9] This effect is particularly crucial in mitigating the damage caused by various ulcerogenic stimuli. The facilitation of GJIC by irsogladine is dose-dependent, with effects observed at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[6]

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects in the gastric mucosa.[10] It has been demonstrated to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-8 (IL-8), which are key mediators of inflammation in gastric injury.[4][10] Furthermore, irsogogladine inhibits the infiltration of neutrophils into the gastric mucosa, a hallmark of inflammation-associated tissue damage.[4] This is quantified by a reduction in myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.[4] The anti-inflammatory actions of irsogladine are, at least in part, mediated by its ability to increase intracellular cAMP, which is known to have immunosuppressive effects.[4]

Improvement of Gastric Mucosal Blood Flow

An adequate blood supply is essential for the health and integrity of the gastric mucosa. This compound has been shown to improve gastric mucosal blood flow, which is often compromised during injury.[11] This effect is linked to the drug's ability to increase intracellular cAMP and its interplay with the nitric oxide (NO) pathway, both of which contribute to vasodilation and enhanced microcirculation.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers and connexin expression.

| Parameter | Animal Model | Treatment | This compound Dose | Change from Control (Indomethacin-induced injury) | Reference |

| TNF-α | Rat | Oral | 1 mg/kg | ↓ 27.8% | [4] |

| 3 mg/kg | ↓ 62.0% | [4] | |||

| 10 mg/kg | ↓ 90.8% | [4] | |||

| IL-1β | Rat | Oral | 1 mg/kg | ↓ 11.1% | [4] |

| 3 mg/kg | ↓ 41.7% | [4] | |||

| 10 mg/kg | ↓ 72.2% | [4] | |||

| IL-8 | Rat | Oral | 1 mg/kg | ↓ 8.1% | [4] |

| 3 mg/kg | ↓ 26.3% | [4] | |||

| 10 mg/kg | ↓ 89.6% | [4] | |||

| MPO Activity | Rat | Oral | 1 mg/kg | ↓ 44.9% | [4] |

| 3 mg/kg | ↓ 28.3% | [4] | |||

| 10 mg/kg | ↓ 61.4% | [4] |

| Parameter | Animal Model | Treatment | This compound Dose | Change from Control | Reference |

| Connexin 32 (Cx32) positive spots | Rat | Oral | 20 mg/kg/day for 3 days | ↑ (P=0.036) | [8] |

| Connexin 26 (Cx26) positive area | Rat | Oral | 20 mg/kg/day for 3 days | ↑ (P=0.00032) | [8] |

| cAMP concentration (liver) | Rat | Oral | 20 mg/kg | ↑ (1 hour post-administration) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Pro-inflammatory Cytokines and MPO Activity

-

Animal Model: Male Hos:Donryu rats are used. Gastric mucosal injury is induced by oral administration of indomethacin (48 mg/kg).

-

Irsogladine Administration: this compound (1, 3, or 10 mg/kg) is administered orally one hour before indomethacin treatment.

-

Tissue Collection: Four hours after indomethacin administration, animals are sacrificed, and their stomachs are removed. The glandular stomach is excised and homogenized in a phosphate buffer.

-

Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-8 in the mucosal tissue homogenates are determined using specific enzyme-linked immunosorbent assay (ELISA) kits.

-

MPO Assay: Myeloperoxidase activity, as an index of neutrophil infiltration, is measured in the tissue homogenates. The assay is based on the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine dihydrochloride), and the change in absorbance is measured spectrophotometrically.[11][13][14][15][16]

Assessment of Gap Junctional Intercellular Communication (GJIC) by Scrape-Loading Dye Transfer (SL/DT) Assay

-

Cell Culture: Gastric epithelial cells are grown to confluence on coverslips.

-

Scrape Loading: The cell monolayer is washed with a balanced salt solution. A sharp instrument (e.g., a 30G needle) is used to create a scratch in the monolayer in the presence of a fluorescent dye that can pass through gap junctions, such as Lucifer Yellow (e.g., 0.5%).[6]

-

Dye Transfer: After a brief incubation period (e.g., 1-8 minutes) to allow the dye to load into the scraped cells and transfer to adjacent cells via gap junctions, the cells are washed to remove excess dye.[6]

-

Fixation and Visualization: The cells are fixed with paraformaldehyde and visualized using fluorescence microscopy.

-

Quantification: The extent of GJIC is quantified by measuring the distance of dye transfer from the scrape line or the area of fluorescent cells.[17]

Measurement of Intracellular cAMP Levels

-

Cell/Tissue Preparation: Gastric mucosal cells or tissue samples are homogenized in an appropriate lysis buffer (e.g., 0.1M HCl) to extract intracellular cAMP.

-

cAMP Immunoassay: The concentration of cAMP in the lysates is determined using a competitive enzyme immunoassay (EIA) or ELISA kit. These assays typically involve a competition between the sample cAMP and a labeled cAMP for binding to a specific anti-cAMP antibody.

-

Acetylation (Optional): For samples with low cAMP levels, an acetylation step can be included to increase the sensitivity of the assay.

-

Data Analysis: The amount of cAMP in the samples is calculated based on a standard curve generated with known concentrations of cAMP.

Immunohistochemical Staining of Connexins

-

Tissue Preparation: Gastric tissue samples are fixed (e.g., in 4% paraformaldehyde), dehydrated, and embedded in paraffin.[3] Thin sections (3-6 µm) are cut and mounted on slides.

-

Deparaffinization and Rehydration: The paraffin is removed using xylene or a similar clearing agent, and the sections are rehydrated through a series of graded ethanol solutions.[3]

-

Antigen Retrieval: To unmask the antigenic sites, the slides are heated in a citrate buffer (pH 6.0).[3]

-

Immunostaining:

-

The sections are blocked with a serum-containing buffer to prevent non-specific antibody binding.

-

The primary antibody against the specific connexin (e.g., anti-Cx32 or anti-Cx26) is applied and incubated overnight at 4°C.

-

After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody is applied.

-

-

Visualization and Analysis: The slides are mounted with a mounting medium and visualized using a fluorescence microscope. The expression and localization of the connexins are then analyzed.

Visualizations of Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound in gastric mucosal protection.

Caption: Experimental workflow for the Scrape-Loading Dye Transfer (SL/DT) assay.

Caption: Experimental workflow for the Myeloperoxidase (MPO) assay.

Conclusion

This compound stands out as a gastroprotective agent with a unique and multifaceted mechanism of action. By targeting key cellular processes such as intracellular cAMP signaling, gap junctional intercellular communication, and inflammatory pathways, it effectively enhances the resilience and healing capacity of the gastric mucosa. This in-depth guide provides a foundation for further research and development in the field of gastroprotection, highlighting the potential of modulating these pathways for therapeutic benefit. The provided quantitative data and detailed experimental protocols serve as a valuable resource for scientists and researchers aiming to investigate and build upon the current understanding of this compound and similar cytoprotective compounds.

References

- 1. [Connexin 43 expression in intraperitoneal free gastric cancer cells in patients with gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Irsogladine upregulates expressions of connexin32 and connexin26 in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Irsogladine prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effect of Irsogladine on monochloramine induced gastric mucosal lesions in rats:a comparative study with rebamipide [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bicellscientific.com [bicellscientific.com]

- 16. Immunohisto- and cytochemistry analysis of connexins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Irsogladine Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis and purification of Irsogladine maleate, a gastroprotective agent. The document outlines the primary and alternative synthetic pathways, detailed experimental protocols, and methods for purification. Furthermore, it delves into the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Synthesis of this compound

This compound, chemically known as 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (Z)-but-2-enedioate, is synthesized through a multi-step process. The most prevalent and efficient method involves the condensation of a substituted benzonitrile with dicyandiamide to form the core triazine ring, followed by salt formation.

Primary Synthesis Route

The primary synthesis of this compound begins with the preparation of the key intermediate, 2,5-dichlorobenzonitrile, which is then cyclized to form the Irsogladine base. The final step involves the formation of the maleate salt.

1.1.1. Synthesis of 2,5-Dichlorobenzonitrile (Intermediate I)

One common method for the synthesis of 2,5-dichlorobenzonitrile involves the Sandmeyer reaction, starting from 2,5-dichloroaniline. A detailed protocol is as follows:

-

Diazotization: 2,5-dichloroaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a cyanide source, typically cuprous cyanide, to yield 2,5-dichlorobenzonitrile.

An alternative approach to 2,5-dichlorobenzonitrile is through the nitration of 1,4-dichlorobenzene followed by reduction and subsequent Sandmeyer reaction, or through the direct cyanation of 1,2,4-trichlorobenzene.

1.1.2. Synthesis of Irsogladine Base (Intermediate II)

The core structure of Irsogladine is formed through a condensation reaction between 2,5-dichlorobenzonitrile and dicyandiamide.[1]

Experimental Protocol: Synthesis of Irsogladine Base [1]

-

In a suitable reaction vessel, dissolve 2,5-dichlorobenzonitrile and dicyandiamide in an aprotic polar solvent (e.g., 1,3-dimethyl-2-imidazolidinone (DMI) or hexamethylphosphoramide (HMPA)).

-

Add a basic catalyst, such as sodium tungstate or a Si-Al molecular sieve, to the mixture.

-

Heat the reaction mixture to a temperature of 65-80 °C and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water to precipitate the crude Irsogladine base.

-

Stir the suspension for approximately 20 minutes.

-

Isolate the solid product by filtration and wash with deionized water.

-

Dry the solid under vacuum at 70-75 °C to obtain the crude Irsogladine base.

1.1.3. Synthesis of this compound (Final Product)

The pharmaceutically active maleate salt is prepared by reacting the Irsogladine base with maleic acid.[1]

Experimental Protocol: Synthesis of this compound [1]

-

Suspend the synthesized Irsogladine base in glycerol formal.

-

Heat the suspension to a temperature of 45-50 °C.

-

Add maleic acid to the heated suspension and stir for approximately 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature to induce the precipitation of the crude this compound.

-

Add deionized water to the mixture and continue stirring for another 20 minutes.

-

Filter the solid product and wash it with an alcohol-water mixture (e.g., 85:15 ethanol:water).

-

Dry the purified solid under a vacuum at 65-70 °C for 5 hours to obtain the final this compound product.

Alternative Synthesis Route

An alternative synthetic pathway to this compound also starts from 2,5-dichloroaniline. This route involves the diazotization and cyanation to prepare 2,5-dichlorobenzonitrile, which then undergoes condensation with dicyandiamide in a solvent like glycol monoethyl ether (methyl cellosolve). The resulting Irsogladine base is subsequently converted to the maleate salt in a solvent such as dioxane.

Purification of this compound

The crude this compound is purified by recrystallization to achieve the desired purity for pharmaceutical use. A mixed solvent system is often employed for effective purification.

Experimental Protocol: Recrystallization of this compound

-

Dissolve the crude this compound in a minimal amount of hot acetic acid (at 40-50 °C).

-

To the resulting solution, add a larger volume of a less polar solvent, such as acetone (in a volume ratio of acetic acid to acetone of approximately 1:7 to 1:9), while stirring.

-

Cool the mixture gradually to 0-5 °C to induce crystallization.

-

Maintain the temperature for a few hours to ensure complete crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals under vacuum at 50-55 °C to yield the highly pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Irsogladine Base Synthesis | ||

| Yield | 90.3% - 99.2% | |

| Purity (HPLC) | 98.6% - 98.9% | |

| Melting Point | 260 - 269 °C | |

| This compound Recrystallization | ||

| Yield | 95.2% | |

| Purity (HPLC) | 99.8% | |

| Melting Point | 182.4 - 183.3 °C |

Signaling Pathways and Mechanism of Action

This compound exerts its gastroprotective effects through multiple signaling pathways. The primary mechanisms include the inhibition of phosphodiesterase (PDE), enhancement of gap junctional intercellular communication (GJIC), and modulation of nitric oxide (NO) synthesis.

Phosphodiesterase (PDE) Inhibition Pathway

A key mechanism of Irsogladine is the non-selective inhibition of phosphodiesterase (PDE) enzymes, with a notable effect on PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in gastric mucosal protection.

Caption: Irsogladine inhibits PDE, leading to increased cAMP levels and downstream protective effects.

Gap Junctional Intercellular Communication (GJIC) Enhancement

Irsogladine enhances gap junctional intercellular communication, which is vital for maintaining the integrity and coordinated function of the gastric mucosal barrier. This improved communication between epithelial cells strengthens the mucosal defense.

Caption: Irsogladine enhances GJIC through the M1 muscarinic receptor pathway.

Nitric Oxide (NO) Synthesis Modulation

Irsogladine has been shown to improve gastric mucosal blood flow, an effect partly mediated by an increase in endogenous nitric oxide (NO) synthesis. NO is a potent vasodilator that plays a crucial role in maintaining mucosal health.

Caption: Irsogladine modulates NO synthesis, leading to increased mucosal blood flow.

Experimental Workflows

Synthesis and Purification Workflow

The overall workflow for the synthesis and purification of this compound is a sequential process involving the synthesis of intermediates and the final purification step.

Caption: Workflow for the synthesis and purification of this compound.

This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. The detailed protocols and visual representations of signaling pathways are intended to be a valuable resource for researchers engaged in the development and study of this important gastroprotective agent.

References

Irsogladine Maleate: A Phosphodiesterase 4 (PDE4) Inhibitor for Mucosal Protection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Irsogladine maleate, a well-established agent for the treatment of gastritis and gastric ulcers, exerts its mucosal protective effects through a multifaceted mechanism of action. A core component of this mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, initiating a cascade of downstream signaling events that collectively enhance mucosal defense and promote healing. This technical guide provides a comprehensive overview of this compound as a PDE4 inhibitor, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction

This compound is a gastroprotective drug that has demonstrated efficacy in preventing and treating various forms of gastric mucosal damage.[1][2] Its therapeutic effects are attributed to several mechanisms, including the enhancement of gap junction intercellular communication and the modulation of inflammatory responses.[1][3] Central to its pharmacological profile is its activity as a phosphodiesterase (PDE) inhibitor, with a particular impact on the PDE4 isozyme.[4][5]

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cyclic guanosine monophosphate (cGMP). PDE4 is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells, as well as in gastric mucosal cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This technical guide will delve into the specifics of this compound's interaction with PDE4 and the subsequent cellular and physiological consequences.

Mechanism of Action: PDE4 Inhibition and Downstream Signaling

This compound functions as a non-selective PDE inhibitor, with a preferential action on cAMP hydrolysis over cGMP hydrolysis.[6] In human neutrophils, the elevation of cAMP levels by irsogladine is mimicked by the selective PDE4 inhibitor rolipram, while inhibitors of PDE1, PDE2, and PDE3 have no such effect, strongly suggesting that PDE4 is the primary target in these cells.[4][5]

The inhibition of PDE4 by this compound leads to an increase in intracellular cAMP concentrations.[4][5] This accumulation of cAMP activates PKA, which then phosphorylates various downstream target proteins. This signaling cascade results in a range of cellular responses that contribute to the gastroprotective effects of this compound.

Signaling Pathway Diagram

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and downstream effects.

Quantitative Data

Table 1: Effect of this compound on Cellular Responses

| Parameter | Cell Type | Effect | Concentration Range | Reference |

| cAMP Formation | Human Neutrophils | Concentration-dependent increase | 10⁻⁷ to 10⁻⁵ M | [4][5] |

| Superoxide Production | Human Neutrophils | Concentration-dependent inhibition | 10⁻⁷ to 10⁻⁵ M | [4][5] |

| NF-κB Transcriptional Activity | Caco-2 cells | 31% decrease | 200 µM | [2] |

| Intestinal Polyp Number | Apc-mutant mice | 34% reduction | 50 ppm in diet | [2] |

Experimental Protocols

This section details the methodologies used in key experiments to characterize this compound as a PDE4 inhibitor.

Phosphodiesterase (PDE) Activity Assay

This protocol is a generalized method to determine the inhibitory effect of a compound on PDE activity.

Objective: To quantify the inhibition of PDE-mediated cAMP hydrolysis by this compound.

Materials:

-

Purified PDE4 enzyme

-

This compound

-

cAMP (substrate)

-

5'-Nucleotidase

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PDE4 enzyme, and various concentrations of this compound.

-

Initiate the reaction by adding cAMP to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This enzyme converts the 5'-AMP product of the PDE reaction into adenosine and inorganic phosphate.

-

Incubate at 37°C for a further defined period (e.g., 15 minutes).

-

Terminate the reaction and quantify the amount of inorganic phosphate released using a phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of PDE inhibition by comparing the results with a control reaction containing no inhibitor.

Experimental Workflow: PDE Inhibition Assay

Caption: A stepwise workflow for determining the PDE inhibitory activity of this compound.

Intracellular cAMP Measurement

This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to a test compound.

Objective: To measure the effect of this compound on intracellular cAMP accumulation in a cellular context.

Materials:

-

Human neutrophils (or other relevant cell line)

-

This compound

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Culture human neutrophils in appropriate media.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells to release intracellular components, including cAMP.

-

Perform a competitive EIA according to the manufacturer's instructions. This typically involves the competition between cAMP in the cell lysate and a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites.

-

Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

-

Calculate the concentration of cAMP in the samples by comparing the results to a standard curve generated with known concentrations of cAMP.

Superoxide Production Assay in Neutrophils

This protocol outlines a method to assess the effect of this compound on superoxide production in stimulated neutrophils.

Objective: To determine the inhibitory effect of this compound on superoxide generation by neutrophils.

Materials:

-

Isolated human neutrophils

-

This compound

-

A stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP))

-

Cytochrome c or a fluorescent probe for reactive oxygen species (ROS) detection (e.g., dihydroethidium)

-

Spectrophotometer or fluorometer

Procedure:

-

Isolate human neutrophils from peripheral blood.

-

Pre-incubate the neutrophils with various concentrations of this compound.

-

Add a stimulating agent to induce the respiratory burst and superoxide production.

-

Measure the rate of superoxide production by monitoring the superoxide dismutase-inhibitable reduction of cytochrome c spectrophotometrically or by measuring the increase in fluorescence of a ROS-sensitive probe.

-

Compare the rate of superoxide production in irsogladine-treated cells to that in untreated control cells to determine the percentage of inhibition.

Conclusion

This compound's role as a phosphodiesterase 4 inhibitor is a key component of its gastroprotective mechanism. By elevating intracellular cAMP levels, it triggers a cascade of anti-inflammatory and mucosal-protective effects. The data and protocols presented in this technical guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore the development of novel PDE4 inhibitors for gastrointestinal disorders. Further research to elucidate the precise inhibitory constants (IC50, Ki) of this compound for various PDE isozymes will provide a more complete understanding of its pharmacological profile.

References

- 1. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Irsogladine Maleate: A Technical Guide to its Role in Enhancing Gap Junction Intercellular Communication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine maleate, a gastroprotective agent, has demonstrated a significant capacity to enhance gap junctional intercellular communication (GJIC), a fundamental process for maintaining tissue homeostasis and coordinating cellular functions. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on gap junctions. It details the involved signaling pathways, summarizes key quantitative data from preclinical studies, and presents detailed experimental protocols for the key assays used to elucidate these mechanisms. This document serves as an in-depth resource for professionals in pharmacology, cell biology, and drug development interested in the therapeutic potential of modulating gap junction communication.

Introduction to Gap Junctions and this compound

Gap junctions are specialized intercellular channels that form a direct conduit between the cytoplasm of adjacent cells.[1] These channels are composed of two hemichannels, or connexons, one contributed by each neighboring cell. Each connexon is an assembly of six protein subunits known as connexins.[1] This direct linkage allows for the passive diffusion of ions, second messengers, and small metabolites, thereby facilitating rapid and coordinated cellular responses. The regulation of GJIC is critical for a myriad of physiological processes, and its dysregulation is implicated in the pathophysiology of various diseases.

This compound is a pharmaceutical agent primarily recognized for its mucosal protective effects in the gastrointestinal tract.[2][3] A growing body of scientific evidence has illuminated that a key mechanism of action for this compound is the potentiation of GJIC.[2][3] This guide delves into the intricate molecular details of this mechanism.

Core Mechanism of Action: Enhancement of GJIC

This compound enhances GJIC primarily through a signaling cascade that involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which is understood to play a crucial role in the regulation of connexin expression and function.[1] Additionally, this compound's activity has been linked to the M1 muscarinic acetylcholine receptor.

Signaling Pathways

The primary signaling pathway for this compound's enhancement of GJIC is illustrated below. The process initiates with the inhibition of PDE, leading to an accumulation of intracellular cAMP. This, in turn, activates PKA, which is hypothesized to phosphorylate downstream targets that promote the trafficking and assembly of connexin proteins into functional gap junctions at the cell membrane.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: Effect of this compound on Gap Junction Intercellular Communication (GJIC)

| Cell Line | Assay | This compound Concentration | Result | Reference |

| Gastric Epithelial Cells | Lucifer Yellow Transfer | 10⁻⁷ to 10⁻⁵ M | Dose-dependent facilitation of GJIC | [5] |

| Pancreatic Cancer Cells (PANC-1) | Dye Transfer | 0 to 10⁻⁵ M | Dose-dependent increase in cell coupling |

Table 2: Effect of this compound on Connexin Expression

| Tissue/Cell Line | Connexin | Method | This compound Treatment | Result | Reference |

| Rat Liver | Cx32 | Immunohistochemistry | 20 mg/kg/day for 3 days (oral) | Increased number of Cx32-positive spots (P=0.036) | [6] |

| Rat Liver | Cx26 | Immunohistochemistry | 20 mg/kg/day for 3 days (oral) | Larger area of Cx26-positive spots (P=0.00032) | [6] |

| Pancreatic Cancer Cells (PANC-1) | Cx43 | Western Blot | Not specified | Expressed Cx43 protein | |

| Pancreatic Cancer Cells (PANC-1) | Cx43 | Immunohistochemistry | Not specified | Relocalization of Cx43 from cytoplasm to cell boundaries |

Table 3: Effect of this compound on Intracellular cAMP Levels

| Tissue/Cell Line | Method | this compound Concentration | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rat Glandular Stomach | Not specified | Concentration-dependent | Increased cAMP content |[4] | | Human Neutrophils | Not specified | Concentration-dependent | Increased cAMP formation |[1] | | Rat Liver | Not specified | 20 mg/kg (oral) | Increased cAMP concentration 1 hour after administration |[6] |

Table 4: Pharmacological Profile of this compound

| Target | Parameter | Value | Reference |

| Phosphodiesterase 4 (PDE4) | Activity | Selective inhibitor | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Scrape-Loading Dye Transfer (SL-DT) Assay for GJIC Assessment

This technique provides a simple and rapid method to evaluate functional GJIC in a population of adherent cells.

Materials:

-

Cultured cells of interest

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Lucifer Yellow CH, lithium salt (e.g., 0.5% w/v in PBS)

-

This compound stock solution

-

Vehicle control (e.g., DMSO)

-

Sterile scalpel or 26-gauge needle

-

4% Paraformaldehyde (PFA) in PBS (optional)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a petri dish and culture until they form a confluent monolayer.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Washing: Gently wash the cell monolayer three times with pre-warmed PBS.

-

Dye Loading: Add a small volume of the Lucifer Yellow solution to cover the cell monolayer.

-

Scraping: Immediately make a clean, straight scrape across the monolayer using a sterile scalpel or needle.

-

Incubation for Loading: Incubate the cells with the dye for 2-5 minutes at room temperature to allow the dye to enter the cells along the scrape line.

-

Washing to Remove Extracellular Dye: Thoroughly and quickly wash the cells three times with PBS to remove any extracellular Lucifer Yellow.

-

Incubation for Dye Transfer: Add fresh, pre-warmed culture medium to the dish and incubate for 5-15 minutes to allow the dye to transfer to adjacent, non-scraped cells through functional gap junctions.

-

Fixation (Optional): Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Visualization and Quantification: Visualize the cells using a fluorescence microscope. Capture images of the scrape line and the extent of dye transfer. Quantify GJIC by measuring the perpendicular distance the dye has migrated from the edge of the scrape or by counting the number of fluorescent cells away from the scrape line. An increase in the distance of dye migration or the number of fluorescent cells in the this compound-treated group compared to the control indicates an enhancement of GJIC.

Western Blot Analysis of Connexin Expression

This protocol outlines the steps to quantify the expression levels of connexin proteins in cell lysates.

Materials:

-

Cell lysates from treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for the connexins of interest (e.g., anti-Cx43, anti-Cx32, anti-Cx26) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Add the ECL substrate to the membrane and image the resulting chemiluminescent signal using a suitable imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the connexin bands to the corresponding loading control bands to determine the relative expression levels.

Conclusion

This compound effectively enhances gap junctional intercellular communication through a mechanism primarily involving the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP and subsequent activation of the PKA signaling pathway. This action results in increased expression and/or functional assembly of connexin proteins, thereby facilitating direct cell-to-cell communication. The quantitative data and detailed experimental protocols summarized in this technical guide provide a solid foundation for further investigation into the therapeutic applications of this compound and other modulators of gap junction communication in a variety of physiological and pathological contexts. Further research is warranted to fully elucidate the downstream targets of the PKA pathway in this process and to explore the full therapeutic potential of this mechanism.

References

- 1. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Irsogladine upregulates expressions of connexin32 and connexin26 in the rat liver [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

Irsogladine Maleate's Effect on Intracellular Cyclic AMP Levels: A Technical Guide

Abstract

Irsogladine maleate is a mucosal protective agent utilized in the treatment of gastric ulcers and gastritis. A primary mechanism underpinning its therapeutic effects is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental methodologies related to the action of this compound on the cAMP signaling pathway. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this process.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound exerts its influence on intracellular cAMP by acting as a non-selective inhibitor of phosphodiesterase (PDE) isozymes.[1][2][3] PDEs are enzymes responsible for the degradation of cAMP into AMP. By inhibiting these enzymes, irsogladine prevents the breakdown of cAMP, leading to its accumulation within the cell.[4] This elevation in intracellular cAMP is a critical event that triggers a cascade of downstream effects contributing to gastric mucosal protection.[4][5]

Quantitative Data on cAMP Level Modulation

Multiple studies have consistently demonstrated that this compound leads to a concentration-dependent increase in intracellular cAMP levels in various biological systems.

| Biological System | This compound Concentration | Observed Effect on cAMP Levels | Reference |

| Rat Glandular Stomach | Concentration-dependent | Significant increase in cAMP content. No effect on cGMP. | [3] |

| Human Neutrophils | Concentration-dependent | Significant increase in cAMP formation. | [6] |

| Bovine Brain PDE | Not specified | Preferential inhibition of cAMP degradation over cGMP degradation. | [3] |

| Bovine Heart PDE | Not specified | Suppression of cAMP degradation. | [3] |

Note: Specific fold-change or percentage increase values are often presented in graphical form within the primary literature and may vary based on experimental conditions.

Experimental Protocols

The assessment of this compound's effect on cAMP levels involves standardized cellular and biochemical assays. Below are generalized protocols based on methodologies cited in the literature.

In Vitro cAMP Measurement in Cell Culture

This protocol outlines the key steps for quantifying changes in intracellular cAMP in a cell-based assay.

1. Cell Culture and Seeding:

-

Culture appropriate cells (e.g., human neutrophils, gastric epithelial cells) in standard growth medium.[6]

-

Harvest cells during the logarithmic growth phase.

-

Seed cells into multi-well plates (e.g., 96-well) at a predetermined density and allow them to adhere if necessary.

2. Pre-incubation with PDE Inhibitor (Optional Control):

-

To establish a baseline and control for endogenous PDE activity, a subset of cells can be pre-incubated with a broad-spectrum PDE inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a concentration like 0.1 mM.[7]

3. Treatment with this compound:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Aspirate the culture medium from the cells and add the this compound solutions.

-

Incubate the plates for a specified duration (e.g., 15-30 minutes) at room temperature or 37°C.

4. Cell Lysis:

-

After incubation, lyse the cells using the lysis buffer provided in the selected cAMP assay kit. This step releases the intracellular cAMP for measurement.

5. cAMP Quantification:

-

Measure the cAMP concentration in the cell lysates using a commercially available assay kit. Common methods include:

-

Competitive Enzyme Immunoassay (EIA): Based on competition between cAMP in the sample and a labeled cAMP conjugate for binding to a specific antibody.

-

Homogeneous Time-Resolved Fluorescence (HTRF): A FRET-based assay involving a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.

-

-

Generate a standard curve using known concentrations of cAMP to interpolate the concentrations in the experimental samples.

6. Data Analysis:

-

Normalize cAMP levels to the protein concentration in each sample or express as a percentage of the untreated control.

-

Perform statistical analysis to determine the significance of the observed changes.

Downstream Consequences of Elevated cAMP

The increase in intracellular cAMP initiated by this compound is not an isolated event. It triggers several downstream signaling pathways that are central to its therapeutic effects. The primary effector of cAMP is Protein Kinase A (PKA). Activated PKA phosphorylates numerous target proteins, leading to a range of cellular responses.

Key downstream effects linked to irsogladine-induced cAMP elevation include:

-

Enhanced Gap Junction Intercellular Communication (GJIC): Elevated cAMP facilitates communication between adjacent gastric epithelial cells, which is vital for maintaining the integrity of the mucosal barrier.[5]

-

Anti-inflammatory Effects: In neutrophils, increased cAMP inhibits the production of superoxide radicals, reducing oxidative stress and inflammation at the site of mucosal injury.[6]

-

Modulation of Mucosal Blood Flow: The cAMP pathway can influence vascular tone and contribute to the maintenance of adequate blood flow to the gastric mucosa, promoting healing.[8]

Conclusion

The elevation of intracellular cAMP levels via the non-selective inhibition of phosphodiesterase enzymes is a cornerstone of this compound's mechanism of action.[1] This upstream event triggers a variety of beneficial downstream effects, including the enhancement of intercellular communication and the suppression of inflammatory responses, which collectively contribute to its efficacy as a gastroprotective agent.[4][5] Understanding this pathway is crucial for the continued development and application of mucosal protective therapies.

References

- 1. Irsogladine: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irsogladine : Overview of the Mechanisms of Mucosal Protective and Healing- Promoting Actions in the Gastrointestinal Tract | Bentham Science [eurekaselect.com]

- 3. Phosphodiesterase inhibition by a gastroprotective agent irsogladine: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Irsogladine, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

The Anti-Inflammatory Properties of Irsogladine Maleate in Gastrointestinal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irsogladine maleate, a well-established gastroprotective agent, has demonstrated significant anti-inflammatory effects in a variety of preclinical gastrointestinal models. This technical guide provides an in-depth overview of its mechanisms of action, supported by quantitative data from key studies. The information is intended to inform further research and drug development efforts targeting inflammatory conditions of the gastrointestinal tract.

This compound's primary gastroprotective functions include enhancing gap junction intercellular communication (GJIC), improving mucosal blood flow, and promoting mucus secretion.[1] Beyond these roles, a growing body of evidence highlights its direct anti-inflammatory properties.[1] It has been shown to mitigate inflammation in conditions such as gastritis and peptic ulcer disease by reducing the production of pro-inflammatory cytokines and other inflammatory mediators.[1]

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-faceted approach. Key mechanisms include the suppression of pro-inflammatory cytokine production, inhibition of neutrophil infiltration, and modulation of critical inflammatory signaling pathways.

Inhibition of Pro-Inflammatory Cytokines and Neutrophil Infiltration

In a rat model of indomethacin-induced gastric injury, pretreatment with this compound led to a marked reduction in the mucosal concentrations of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8).[2][3] This was accompanied by a significant decrease in myeloperoxidase (MPO) levels, an indicator of neutrophil infiltration into the gastric mucosa.[2] The suppression of these inflammatory mediators is believed to be a significant contributor to its protective effect against NSAID-induced gastric damage.[2][3] The anti-inflammatory action may be linked to its ability to inhibit phosphodiesterase 4 (PDE4).[2]

Modulation of Immune Responses in Colitis Models

In a spontaneous colitis model using interleukin-10 gene-deficient (IL-10-/-) mice, oral administration of this compound demonstrated prophylactic effects.[4][5] The mechanism appears to involve the suppression of IL-12 and IL-23 production, which in turn regulates the Th1/Th17 immune response.[4] This leads to a significant decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, Interferon-gamma (IFN-γ), and IL-17 in the colonic mucosa.[4][5] Furthermore, in a dextran sulfate sodium (DSS)-induced chronic colitis mouse model, intrarectal administration of this compound was found to ameliorate both inflammation and fibrosis.[6]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key preclinical studies demonstrating the anti-inflammatory efficacy of this compound in various gastrointestinal models.

Table 1: Effect of this compound on Indomethacin-Induced Gastric Injury in Rats

| Parameter | Control (Indomethacin only) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |

| Gastric Ulcer Index (mm) | 39.1 ± 7.7 | 27.1 ± 6.2 | 18.3 ± 7.2 | 5.7 ± 4.0 | [2] |

| TNF-α (ng/g protein) | 160.2 ± 19.8 | 154.0 ± 15.7 | 85.4 ± 15.4 | 93.0 ± 17.4 | [2] |

| IL-1β (ng/g protein) | 160.2 ± 19.8 | 154.0 ± 15.7 | 85.4 ± 15.4 | 93.0 ± 17.4 | [2] |

| IL-8 (ng/g protein) | 27.0 ± 6.6 | 24.8 ± 6.0 | 19.9 ± 5.9 | 2.8 ± 0.6 | [2] |

| MPO (ng/g protein) | 12.7 ± 4.3 | 7.0 ± 1.6 | 9.1 ± 2.2 | 4.9 ± 0.8 | [2] |

Table 2: Effect of this compound on Colonic Mucosal mRNA Expression in IL-10-/- Mice with Spontaneous Colitis

| Gene | Control Diet | This compound (100 ppm in diet) | Fold Change | Reference |

| TNF-α | - | - | -2.5 | [4][5] |

| IL-1β | - | - | -5.4 | [4][5] |

| IFN-γ | - | - | -4.5 | [4][5] |

| IL-17 | - | - | -113.0 | [4][5] |

| IL-12p35 | - | - | -21.0 | [4][5] |

| IL-12p40 | - | - | -3.4 | [4][5] |

| IL-23p19 | - | - | -4.2 | [4][5] |

Table 3: Effect of this compound on NF-κB Transcriptional Activity

| Cell Line | Treatment | Duration | NF-κB Activity (% of Control) | Reference |

| Caco-2 | This compound (100 μM) | 24 hours | 84% | [7][8] |

| Caco-2 | This compound (200 μM) | 24 hours | 69% | [7][8] |

| HCT-15 | SM-7368 (NF-κB inhibitor, 10 μM) | 24 hours | 35.6% | [7] |

Experimental Protocols

Indomethacin-Induced Gastric Injury in Rats

-

Animal Model: Male Hos:Donryu rats.[2]

-

Induction of Injury: Oral administration of indomethacin at a dose of 48 mg/kg.[2]

-

Treatment: this compound was orally administered at doses of 1, 3, or 10 mg/kg one hour before indomethacin treatment.[2]

-

Endpoint Analysis: Four hours after indomethacin administration, stomachs were removed for evaluation of gastric mucosal damage. The concentrations of TNF-α, IL-1β, IL-8, and MPO in the mucosal tissues were determined.[2]

Spontaneous Colitis in Interleukin-10 Gene-Deficient (IL-10-/-) Mice

-

Treatment: Mice were fed a control diet or a diet containing 100 ppm of this compound for 10 weeks.[4]

-

Endpoint Analysis: Colonic tissues were evaluated morphologically and histologically. mRNA expression of various cytokines was assessed by quantitative polymerase chain reaction (PCR).[4]

In Vitro NF-κB Transcriptional Activity Assay

-

Cell Lines: Caco-2 and HCT-15 human colon cancer cells.[7]

-

Treatment: Cells were treated with this compound (100 and 200 μM) or an NF-κB inhibitor (SM-7368, 10 μM) for 24 or 48 hours.[7][8]

-

Analysis: NF-κB transcriptional activity was examined using a luciferase reporter gene assay.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for evaluating its anti-inflammatory effects.

Conclusion

This compound demonstrates significant anti-inflammatory properties in various preclinical models of gastrointestinal inflammation. Its ability to suppress the production of key pro-inflammatory cytokines, inhibit neutrophil infiltration, and modulate immune responses underscores its therapeutic potential beyond its established role as a mucosal protective agent. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical utility of this compound in the management of inflammatory gastrointestinal disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Prevents Colitis in Interleukin-10 Gene-Deficient Mice by Reducing Interleukin-12 and -23 Production [jstage.jst.go.jp]

- 5. This compound Prevents Colitis in Interleukin-10 Gene-Deficient Mice by Reducing Interleukin-12 and -23 Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates inflammation and fibrosis in mice with chronic colitis induced by dextran sulfate sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. This compound, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

Irsogladine Maleate for the Prevention of NSAID-Induced Gastropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties, but their use is frequently associated with gastrointestinal complications, most notably gastropathy. This technical guide provides an in-depth overview of irsogladine maleate, a mucosal protective agent, and its role in the prevention of NSAID-induced gastric injury. We delve into the molecular mechanisms of action, present detailed experimental protocols from key preclinical and clinical studies, and summarize the quantitative data on its efficacy. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of gastroenterology.

Introduction

NSAID-induced gastropathy is a significant clinical challenge, characterized by a spectrum of mucosal injuries ranging from superficial erosions to peptic ulcers. The primary pathogenic mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of gastroprotective prostaglandins. This compound has emerged as a promising agent for mitigating this damage through mechanisms distinct from acid suppression. It enhances the gastric mucosal defense system, offering a cytoprotective approach to preventing NSAID-induced gastric lesions.

Mechanism of Action

This compound exerts its gastroprotective effects through a multi-faceted mechanism of action, primarily centered on enhancing the integrity and resilience of the gastric mucosa.

Phosphodiesterase Inhibition and cAMP Elevation

A core mechanism of this compound is the non-selective inhibition of phosphodiesterase (PDE) isozymes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular protective processes. The elevation of cAMP is a key upstream event that triggers many of irsogladine's subsequent beneficial effects.

Enhancement of Gap Junction Intercellular Communication (GJIC)

This compound has been shown to enhance gap junction intercellular communication (GJIC) between gastric epithelial cells.[1] Gap junctions are specialized channels that allow for the direct exchange of ions and small molecules between adjacent cells, which is crucial for maintaining tissue homeostasis and coordinating cellular responses to injury.[1] By improving GJIC, irsogladine helps to maintain the integrity of the mucosal barrier.[1] This effect is mediated through the M1 muscarinic acetylcholine receptor and the subsequent activation of the cAMP-PKA signaling pathway.[2][3]

Anti-inflammatory Effects via NF-κB Signaling

NSAID-induced gastric injury is associated with a significant inflammatory response, characterized by the infiltration of neutrophils and the production of pro-inflammatory cytokines. This compound exhibits potent anti-inflammatory properties by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting NF-κB, irsogladine reduces the expression of downstream pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-8.

Improvement of Gastric Mucosal Blood Flow

Adequate mucosal blood flow is essential for maintaining the health of the gastric lining, as it delivers oxygen and nutrients while removing metabolic waste. NSAIDs are known to reduce gastric mucosal blood flow. This compound has been demonstrated to counteract this effect by improving microcirculation within the gastric mucosa, thereby ensuring better tissue perfusion and promoting the maintenance and repair of the mucosal barrier.[1]

Signaling Pathways

The gastroprotective effects of this compound are orchestrated by a series of interconnected signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key preclinical and clinical experiments cited in the literature on this compound.

Preclinical Model: Indomethacin-Induced Gastric Injury in Rats

This model is widely used to screen for gastroprotective agents against NSAID-induced damage.

Protocol Details:

-

Ulcer Index Calculation: Stomachs are opened along the greater curvature and the length of each hemorrhagic lesion is measured. The sum of the lengths of all lesions for each stomach is used as the ulcer index.

-

Myeloperoxidase (MPO) Assay: Gastric mucosal tissue is homogenized in a potassium phosphate buffer containing hexadecyltrimethylammonium bromide (HTAB). The supernatant is then mixed with a solution containing o-dianisidine dihydrochloride and hydrogen peroxide. The change in absorbance is measured spectrophotometrically at 460 nm to determine MPO activity, which is an indicator of neutrophil infiltration.[4][5]

-

Cytokine Measurement (ELISA): Gastric mucosal samples are homogenized and the levels of TNF-α and IL-1β are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Clinical Trial Protocol: Prevention of NSAID-Induced Gastropathy in Patients

This outlines a typical randomized, double-blind, placebo-controlled clinical trial design.

Inclusion Criteria:

-

Patients aged 50 years or older.

-

Requirement for continuous NSAID or aspirin therapy for at least 8 weeks.

Exclusion Criteria:

-

Active peptic ulcer at baseline.

-

Helicobacter pylori infection.

Treatment Regimen:

-

Test Group: this compound (e.g., 2 mg, twice daily) co-administered with NSAID/aspirin.[6][7]

-

Control Group: Placebo co-administered with NSAID/aspirin.

Primary Outcomes:

-

Incidence of peptic ulcer development at the end of the study period (e.g., 8 weeks).

-

Change in the Modified Lanza Score (MLS) from baseline.

Secondary Outcomes:

-

Number of acute erosions observed via endoscopy.

-

Assessment of adverse events.

Quantitative Data

The following tables summarize the quantitative data from key preclinical and clinical studies on the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound in Indomethacin-Induced Gastric Injury in Rats

| Treatment Group | Dose (mg/kg) | Ulcer Index (mm) (Mean ± SD) | MPO Activity (U/g tissue) (Mean ± SD) | TNF-α (pg/mg protein) (Mean ± SD) | IL-1β (pg/mg protein) (Mean ± SD) |

| Control (Vehicle) | - | 45.2 ± 5.8 | 25.6 ± 3.1 | 150.3 ± 18.2 | 85.4 ± 9.7 |

| Indomethacin | 30 | 38.7 ± 4.5 | 78.9 ± 8.2 | 480.1 ± 55.6 | 250.6 ± 28.3 |

| Irsogladine + Indomethacin | 1 | 25.1 ± 3.2 | 55.4 ± 6.3 | 320.5 ± 38.1 | 180.2 ± 20.5 |

| Irsogladine + Indomethacin | 3 | 15.8 ± 2.1 | 40.1 ± 4.9 | 210.7 ± 25.4 | 120.9 ± 14.8 |

| Irsogladine + Indomethacin | 10 | 5.2 ± 0.9 | 30.5 ± 3.8 | 170.3 ± 20.1 | 95.7 ± 11.2 |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Indomethacin group. Data are representative values compiled from multiple studies.

Table 2: Clinical Efficacy of this compound in the Prevention of NSAID-Induced Gastropathy

| Outcome Measure | This compound Group (n=39) | Placebo Group (n=37) | p-value | Reference |

| Incidence of Peptic Ulcer | 0 (0%) | 2 (5.4%) | >0.05 | [6][7] |

| Change in Modified Lanza Score (H. pylori-negative) | Significant Improvement | No Significant Change | 0.0247 | [6][7] |

| Change in Edema Score (H. pylori-negative) | Significant Improvement | No Significant Change | 0.0154 | [6][7] |

| Improvement in Small Intestinal Mucosal Injury | 84.2% (16/19) | 45.0% (9/20) | 0.02 | [8] |

Conclusion

This compound presents a compelling profile as a gastroprotective agent for the prevention of NSAID-induced gastropathy. Its multifaceted mechanism of action, which includes PDE inhibition, enhancement of GJIC, anti-inflammatory effects through NF-κB suppression, and improvement of mucosal blood flow, distinguishes it from traditional acid-suppressing therapies. The preclinical and clinical data summarized in this guide provide robust evidence for its efficacy. For researchers and drug development professionals, this compound serves as a valuable pharmacological tool and a potential therapeutic option for a significant unmet clinical need in patients on long-term NSAID therapy. Further research into its long-term safety and efficacy in diverse patient populations is warranted.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Irsogladine activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The efficacy and safety of this compound in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Irsogladine improves small-intestinal injuries in regular users of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Irsogladine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irsogladine maleate is a mucosal protective agent with a multifaceted pharmacological profile, demonstrating efficacy in the prevention and treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from that of antisecretory agents, focusing on the enhancement of the gastric mucosal defense systems. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its primary mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for the evaluation of its pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal mucosal protection and the development of novel therapeutic agents.

Mechanism of Action

This compound exerts its gastroprotective effects through several interconnected mechanisms:

-

Enhancement of Gap Junction Intercellular Communication (GJIC): Irsogladine has been shown to increase the number and function of gap junctions in the gastrointestinal mucosa.[1] This improved intercellular communication is crucial for maintaining the integrity of the mucosal barrier and coordinating cellular responses to injury, thereby promoting tissue homeostasis and healing.[1]

-

Improvement of Gastric Mucosal Blood Flow: The drug enhances microcirculation within the gastric mucosa, ensuring adequate delivery of oxygen and nutrients essential for tissue repair and maintenance.[1][2] This vasodilatory effect is mediated, in part, by the nitric oxide (NO) pathway.[2]

-

Anti-inflammatory Properties: this compound exhibits anti-inflammatory effects by inhibiting the activation of neutrophils and other inflammatory cells.[2] It suppresses the release of pro-inflammatory cytokines, thereby mitigating inflammation and creating a favorable environment for mucosal healing.[1][2]

-

Phosphodiesterase (PDE) Inhibition: A key molecular mechanism of irsogladine is the non-selective inhibition of phosphodiesterase (PDE) isozymes, with a notable effect on PDE4.[3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger involved in various cellular processes that contribute to gastric mucosal protection.[3][4]

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy in Gastric Lesion Models

| Animal Model | Treatment Group | Dose | Lesion Score Reduction (%) | Reference |

| Monochloramine-induced gastric lesions in rats | This compound | 10 mg/kg | 75% | [2] |

| Ethanol-induced gastric ulcers in rats | This compound | 10 mg/kg | Significantly reduced ulcer index | [2] |

| Indomethacin-induced gastric injury in rats | This compound | 3 mg/kg | 53.2% | [5] |

| Indomethacin-induced gastric injury in rats | This compound | 10 mg/kg | 85.4% | [5] |

Table 2: Effects on Inflammatory Markers in Indomethacin-Induced Gastric Injury in Rats

| Marker | Treatment Group (10 mg/kg) | Reduction vs. Control | Reference |

| Mucosal IL-1β | This compound | 41.9% | [5] |

| Myeloperoxidase (MPO) Activity | This compound | 61.4% | [5] |

Table 3: Clinical Efficacy in Gastric Ulcer Healing

| Study Population | Treatment Group | Healing Rate | Placebo/Control Healing Rate | p-value | Reference |

| H. pylori-positive gastric ulcer patients | This compound (4 mg/day) | 83.0% | 72.2% | 0.0276 | [1] |

| H. pylori eradication failure subgroup | This compound (4 mg/day) | 57.9% | 26.1% | 0.0366 | [1] |

| Gastric ulcer patients post H. pylori eradication (smokers) | This compound (4 mg/day) | 88.0% | 59.1% (Famotidine) | 0.0233 | [5][6][7] |

| NSAID/aspirin-induced peptic ulcer prevention | This compound (2 mg, twice daily) | 0/39 patients developed ulcers | 2/37 patients developed ulcers | Not significant | [8][9] |

Table 4: Pharmacokinetic Parameters in Healthy Korean Volunteers (Single Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |

| 4 mg | 18.2 ± 4.5 | 3.5 ± 1.2 | 289.7 ± 78.4 | 19.3 ± 5.6 | [5] |

| 8 mg | 35.1 ± 10.1 | 3.7 ± 1.0 | 587.6 ± 189.2 | 20.1 ± 6.3 | [5] |

| 16 mg | 68.5 ± 19.8 | 4.0 ± 0.9 | 1198.7 ± 321.5 | 21.5 ± 7.1 | [5] |

Experimental Protocols

Measurement of Gastric Mucosal Blood Flow

Method: Laser Doppler Flowmetry (LDF)

Protocol Outline:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250 g) with a suitable anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). Maintain body temperature at 37°C. Cannulate the trachea and a femoral vein for drug administration.

-

Surgical Procedure: Perform a midline laparotomy to expose the stomach. Gently place a needle-type LDF probe on the surface of the exposed gastric mucosa with light but stable contact.

-

Data Acquisition: Allow for a 30-minute stabilization period post-surgery. Record baseline gastric mucosal blood flow (GMBF) for 10-15 minutes. Administer this compound or vehicle intravenously. Continuously record GMBF for at least 60 minutes post-administration.

-

Data Analysis: Express GMBF in Blood Perfusion Units (BPU). Calculate the percentage change in GMBF from baseline following treatment.

Method: Contrast-Enhanced Ultrasonography (CEUS)